2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide
Overview
Description
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a nitro group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of 2-methylbenzenesulfonamide to introduce the nitro group. This is followed by the formation of the tetrazole ring through a cyclization reaction involving phenylhydrazine and sodium azide. The final step involves the coupling of the tetrazole ring with the nitro-substituted sulfonamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitrobenzenesulfonamide: Lacks the tetrazole ring but shares similar functional groups.
N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide: Lacks the nitro group but has the tetrazole ring and sulfonamide group.
Uniqueness
2-methyl-5-nitro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-methyl-5-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-11-7-8-13(21(22)23)9-14(11)26(24,25)16-10-15-17-18-19-20(15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABGXSOLSPYHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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